2-(4-Chloro-3-fluorophenyl)imidazole-5-methanol
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Overview
Description
2-(4-Chloro-3-fluorophenyl)imidazole-5-methanol is a compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-fluorophenyl)imidazole-5-methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-3-fluoroaniline with glyoxal in the presence of ammonium acetate, followed by reduction to yield the desired imidazole derivative . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-fluorophenyl)imidazole-5-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while nucleophilic substitution can result in the replacement of the chloro or fluoro substituents with other functional groups .
Scientific Research Applications
2-(4-Chloro-3-fluorophenyl)imidazole-5-methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-fluorophenyl)imidazole-5-methanol involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access . The presence of the chloro and fluoro substituents can enhance its binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
2-Phenylimidazole: Lacks the chloro and fluoro substituents, resulting in different chemical properties and applications.
4-Phenylimidazole: Similar structure but with different substituents, leading to variations in reactivity and biological activity.
5-Phenylimidazole: Another related compound with distinct properties due to the position of the substituents.
Uniqueness
The unique combination of chloro and fluoro substituents in 2-(4-Chloro-3-fluorophenyl)imidazole-5-methanol imparts specific chemical and biological properties that distinguish it from other imidazole derivatives.
Properties
Molecular Formula |
C10H8ClFN2O |
---|---|
Molecular Weight |
226.63 g/mol |
IUPAC Name |
[2-(4-chloro-3-fluorophenyl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C10H8ClFN2O/c11-8-2-1-6(3-9(8)12)10-13-4-7(5-15)14-10/h1-4,15H,5H2,(H,13,14) |
InChI Key |
NLCQCPWLCHUEEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC=C(N2)CO)F)Cl |
Origin of Product |
United States |
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